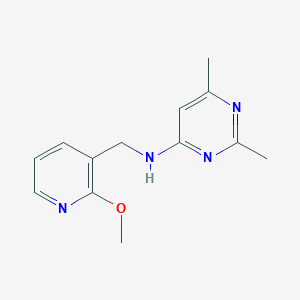
n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a halogen-metal exchange reaction using an organolithium reagent, followed by borylation to form the corresponding pyridinylboronic acid.
Suzuki-Miyaura Coupling: The pyridinylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a halogenated pyrimidine derivative in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry:
- Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- n-((2-Methoxypyridin-3-yl)methyl)-2-phenyl cyclopropan-1-amine : This compound features a cyclopropane ring instead of a pyrimidine ring.
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide : This compound contains a borate and sulfonamide group.
Uniqueness: n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. Its combination of a methoxy group and dimethylpyrimidine ring makes it a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-7-12(17-10(2)16-9)15-8-11-5-4-6-14-13(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
InChI Key |
AHEIKEISNFURQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=C(N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


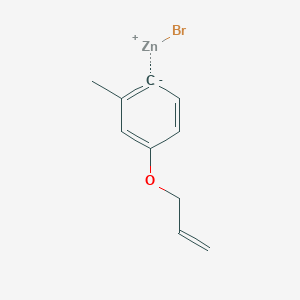
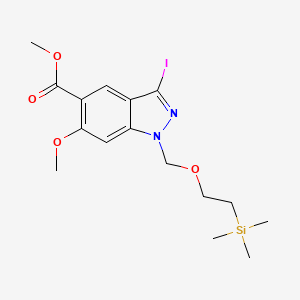
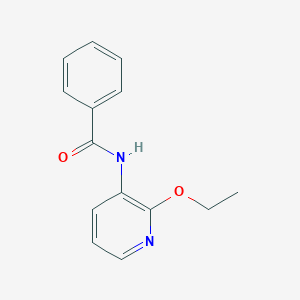
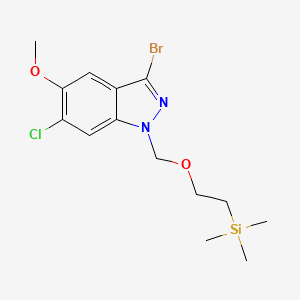
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


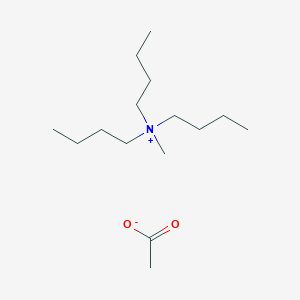
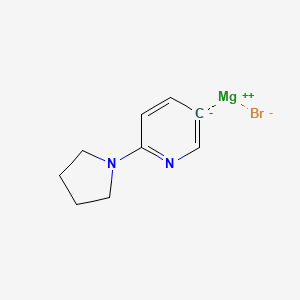
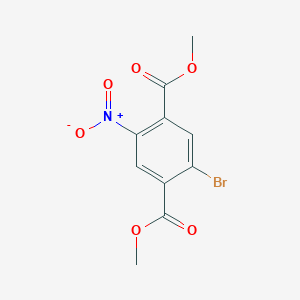
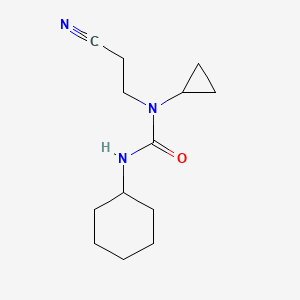
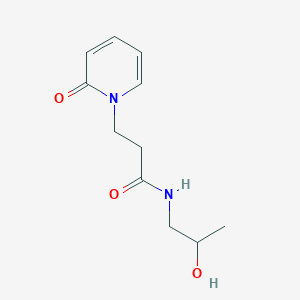
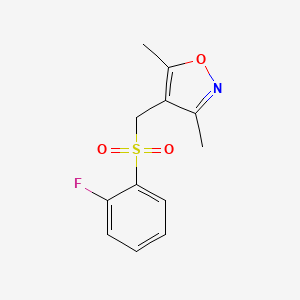
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
